molecular formula C26H35N5O5 B012123 alpha-Lactorphin CAS No. 105129-00-8

alpha-Lactorphin

Cat. No.: B012123
CAS No.: 105129-00-8
M. Wt: 497.6 g/mol
InChI Key: NTWUFSCNXWKSGG-BOLZHIRLSA-N
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Description

Alpha-Lactorphin is a bioactive peptide derived from the milk protein alpha-lactalbumin. It is a tetrapeptide with the sequence tyrosine-glycine-leucine-phenylalanine-amide. This peptide is known for its opioid-like activity and various physiological effects, including antihypertensive and immunomodulatory properties .

Preparation Methods

Alpha-Lactorphin is typically produced through the enzymatic hydrolysis of alpha-lactalbumin, a major whey protein. The process involves the use of specific proteolytic enzymes that cleave the protein at precise locations to release the peptide fragment. The reaction conditions, such as pH, temperature, and enzyme concentration, are carefully controlled to optimize the yield of this compound .

In an industrial setting, the production of this compound can be scaled up using bioreactors where the enzymatic hydrolysis is carried out under controlled conditions. The peptide is then purified using techniques such as high-performance liquid chromatography to achieve the desired purity .

Chemical Reactions Analysis

Alpha-Lactorphin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Lactorphin has a wide range of scientific research applications:

Mechanism of Action

Alpha-Lactorphin exerts its effects primarily through its interaction with opioid receptors, specifically the mu-opioid receptors. Upon binding to these receptors, it mimics the action of endogenous opioids, leading to various physiological responses such as analgesia and vasodilation. The peptide also influences the expression of genes involved in immune response and cardiovascular function .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O5/c1-3-16(2)23(26(36)30-21(24(28)34)14-17-7-5-4-6-8-17)31-22(33)15-29-25(35)20(27)13-18-9-11-19(32)12-10-18/h4-12,16,20-21,23,32H,3,13-15,27H2,1-2H3,(H2,28,34)(H,29,35)(H,30,36)(H,31,33)/t16?,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWUFSCNXWKSGG-BOLZHIRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909354
Record name 2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-3-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105129-00-8
Record name alpha-Lactorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105129008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-3-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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